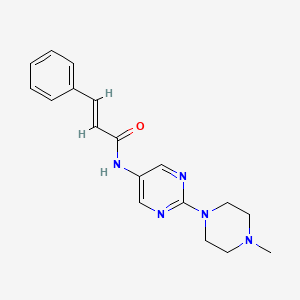

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide

Description

N-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-methylpiperazinyl group at the 2-position and a cinnamamide moiety at the 5-position. The cinnamamide group introduces a conjugated α,β-unsaturated ketone system, which may enhance interactions with biological targets through π-π stacking or hydrogen bonding.

Properties

IUPAC Name |

(E)-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-22-9-11-23(12-10-22)18-19-13-16(14-20-18)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLYYZOHVDYLGS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Piperazine Group: The 4-methylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 4-methylpiperazine in the presence of a base.

Coupling with Cinnamamide: The final step involves coupling the pyrimidine-piperazine intermediate with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in the inhibition or activation of biochemical pathways, ultimately affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations :

- Amide Side Chain : The target compound’s cinnamamide group differs from the nitrobenzamido (13b) or trifluoromethylbenzamido (13a) groups in . Cinnamamide’s conjugated system may enhance rigidity and binding affinity compared to flexible alkyl chains in 6l .

- Piperazine Modifications : Derivatives like 13a–c feature bulky morpholine-carbonyl-nitrobenzoyl groups on piperazine, likely reducing solubility compared to the target’s simpler 4-methylpiperazine. However, these groups may improve target specificity .

- Physical Properties: Analogs with nitro groups (13b, 6l) exhibit lower melting points (40–42°C for 13b), suggesting reduced crystallinity, whereas cyanobenzamido derivatives (13c) show higher thermal stability (150–152°C) .

Spectroscopic and Analytical Data

- IR Spectroscopy : The target’s C=O stretches (cinnamamide and pyrimidine carboxamide) would align with analogs like 13a–c, which show peaks at ~1621 cm⁻¹ (amide C=O) and ~1592 cm⁻¹ (conjugated ketone) .

- Mass Spectrometry : The molecular weight of the target compound (unreported in evidence) can be inferred from analogs. For example, compound 4e (C20H24N7O2S) has an HRMS [M+H]+ of 426.1712, while 13a (C30H31F3N8O6) has a molecular weight of 758.29 .

Pharmacological Implications

While biological activity data for the target compound are absent, structural trends from analogs suggest:

- Solubility: The 4-methylpiperazine group in the target may enhance aqueous solubility compared to nitro-substituted derivatives (e.g., 13b), similar to quinolinimine analogs in where piperazine improved solubility .

- The target’s cinnamamide could similarly modulate HSP interactions via its conjugated system.

Biological Activity

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H22N4O. Its structure features a pyrimidine ring substituted with a 4-methylpiperazine moiety and a cinnamide group , which is crucial for its interaction with various biological targets. The unique combination of these functional groups enhances its potential pharmacological properties, particularly in neurological disorders.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains, including:

- Staphylococcus aureus (including methicillin-resistant strains)

- Mycobacterium tuberculosis

In one study, similar compounds were found to have minimum inhibitory concentrations (MIC) ranging from 5 to 95 µM against Mycobacterium tuberculosis, suggesting that this compound may possess comparable efficacy .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes or receptors involved in neurological pathways. The presence of the piperazine moiety is particularly significant as piperazine derivatives are known for their diverse biological activities, including neuroactivity.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrimidine core followed by the introduction of the piperazine and cinnamide moieties through various coupling reactions.

Case Study: Antimicrobial Efficacy

In a comparative study, several cinnamamide derivatives were tested for their antimicrobial properties. This compound was included in a panel of compounds evaluated against Staphylococcus aureus and Mycobacterium tuberculosis. Notably, compounds with similar structural features exhibited MIC values significantly lower than traditional antibiotics like ampicillin, indicating potential as novel antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(4-methylpiperazin-1-yl)pyrimidine | Structure | Primarily studied for neuroactivity |

| 2-(4-phenyloxypiperidin-1-yl)pyrimidine | Structure | Exhibits different biological activities |

| N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenybutanamide | Structure | Potentially similar pharmacological properties |

This table highlights the distinctive nature of this compound due to its specific combination of functional groups, which may confer unique biological properties not found in other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.